molecular formula C7H12O B053540 5-Methyl-1-hexen-3-one CAS No. 2177-32-4

5-Methyl-1-hexen-3-one

Cat. No. B053540
CAS RN: 2177-32-4
M. Wt: 112.17 g/mol
InChI Key: CMXNFXBFNYHFAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to 5-Methyl-1-hexen-3-one often involves intricate chemical reactions that can include the cyclization of substituted hexenyls, demonstrating the complexity and versatility of organic synthesis methods. For instance, substituted 5-hexen-1-yllithiums, prepared through low-temperature lithium-iodine exchange, undergo cyclization to yield substituted cyclopentylmethyllithiums with high stereoselectivity (Bailey et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds like 5-Methyl-1-hexen-3-one is pivotal in determining their chemical behavior and reactivity. Quantum-chemical studies, employing methods such as density functional theory (DFT), provide insights into the thermal rearrangements and potential energy surfaces of similar molecules, aiding in the understanding of their stability and reaction pathways (Bozkaya & Özkan, 2012).

Chemical Reactions and Properties

Platinum(II)-catalyzed annulation reactions involving molecules with structures akin to 5-Methyl-1-hexen-3-one illustrate the compound's ability to participate in complex chemical transformations, yielding cyclic ethers that are significant in organic synthesis. This underscores the importance of catalytic processes in enhancing the reactivity and selectivity of such molecules (Miura et al., 2008).

Scientific Research Applications

  • Photochemical Stability : 5-Hexen-2-one, closely related to 5-Methyl-1-hexen-3-one, exhibits significant stability towards photolysis. This property is similar to unsaturated carbonyl compounds with conjugated double bonds (R. Srinivasan, 1960).

  • Catalytic Annulation : In a platinum(II)-catalyzed process, 5-methyl-5-hexen-1-ol (a related compound) reacts with aldehydes, forming tetrahydropyrans. This reaction has significance in organic synthesis, especially for biologically active molecules (Katsukiyo Miura et al., 2008).

  • Allylic Rearrangement : Studies on 5,5,5-Trichloro-3-penten-2-one demonstrate allylic rearrangement reactions, yielding various organic compounds. Such rearrangements are crucial for synthesizing specific molecular structures (A. Takeda et al., 1972).

  • Thermal Rearrangements : A theoretical investigation of 1-hexen-5-yne, related to 5-Methyl-1-hexen-3-one, provides insights into thermal rearrangements, significant for understanding pyrolysis processes (U. Bozkaya & İ. Özkan, 2012).

  • Cyclization and Stereoselectivity : The cyclization of substituted 5-hexen-1-yllithiums demonstrates high stereocontrol, important in organic chemistry for creating specific molecular configurations (W. Bailey et al., 1991).

  • Isomerization on Catalysts : The isomerization of 1-hexene on zeolite catalysts, relevant to 5-Methyl-1-hexen-3-one, highlights the effects of shape-selective catalysts on product formation (J. Abbot et al., 1985).

  • Insect Pheromones : 5-Methyl-2-phenyl-2-hexenal, structurally similar to 5-Methyl-1-hexen-3-one, has been identified in the scent gland secretions of male cave crickets, suggesting potential biological roles (G. Raspotnig et al., 1998).

  • Kinetics with Radicals and Ozone : The study of 5-hexen-2-one's reactions with OH and NO3 radicals and O3 is crucial for understanding atmospheric chemistry (Kun Wang et al., 2010).

Safety And Hazards

When handling 5-Methyl-1-hexen-3-one, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-methylhex-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXNFXBFNYHFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176171
Record name 1-Hexen-3-one, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-hexen-3-one

CAS RN

2177-32-4
Record name 5-Methyl-1-hexen-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexen-3-one, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexen-3-one, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
FC Wouters, DFO Rocha, CCS Gonçalves… - Journal of natural …, 2013 - ACS Publications
… MS was the major tool to discover 5-methyl-1-hexen-3-one (2) in Sodreana barbiellini (Mello-Leitão) and Sodreana leprevosti (B. Soares & H. Soares) and 4-methyl-1-hexen-3-one (3) …
Number of citations: 13 pubs.acs.org
H Midorikawa - Bulletin of the Chemical Society of Japan, 1954 - journal.csj.jp
… to consist of 1-(2-furyl)-5-methyl-1hexen-3-one (III), C11H14O2. (Found : C, 73.84; H, 7.61%; … 1-(2-Furyl)-5-methyl-1-hexen-3-one (III) gave the two forms of 2,4-dinitrophenylhydrazone. …
Number of citations: 5 www.journal.csj.jp
DFO Rocha, K Hamilton, CCS Gonçalves… - Journal of natural …, 2011 - ACS Publications
… pattern consistent with 5-methyl-1-hexen-3-one, 4-methyl-1-… times of 3.68 min (5-methyl-1-hexen-3-one), 3.74 min (4-methyl… (6) 5-methyl-1-hexen-3-one was expected to be the major …
Number of citations: 30 pubs.acs.org
MLS Vieira, MR Hara, AC Mendes, RH Willemart… - Chemoecology, 2023 - Springer
… However, the combination of compound 5 with 5-methyl-1-hexen-3-one is exclusive to Sodreaninae species. We are aware that the limited sampling in an analysis might be prone to …
Number of citations: 4 link.springer.com
H Kono, M Shiga, I Motoyama, K Hata - Bulletin of the Chemical …, 1970 - journal.csj.jp
… Materials: 4-Ferrocenyl-2-buten-2-one (1a), lferrocenyl-1-penten-3-one (Ib), l-ferrocenyl-5-methyl1-hexen-3-one (1c), l-ferrocenyl-4,4-dimethyl-1-penten3-one (1d), and 2-(…
Number of citations: 5 www.journal.csj.jp
Y Nakagawa, S Liu, M Tamura, K Tomishige - ChemSusChem, 2015 - Wiley Online Library
… The same group also reported a Ru/H-ZSM-5 catalyst for the total hydrodeoxygenation of 1-(2-furanyl)-5-methyl-1-hexen-3-one [1:1 aldol adduct of furfural and methyl isobutyl ketone; …
RR Lorenz - 1962 - search.proquest.com
I Negative m ic ro film 63—394 | received fro m un ive rsity | LORENZ, Roman Richard, 1935- { THE USE OF A LIP HA TIC A LP H Page 1 ! I Negative m ic ro film 63—394 | received fro …
Number of citations: 0 search.proquest.com
H Kono, M Shiga, I Motoyama, K Hata - Bulletin of the Chemical …, 1969 - journal.csj.jp
The condensation reaction of formylferrocene with simple aliphatic and alicyclic ketones, as acetone, ethyl methyl ketone, isobutyl methyl ketone, and cyclohexanone, in the presence of …
Number of citations: 7 www.journal.csj.jp
G Raspotnig - Biologia Serbica, 2012 - ojs.pmf.uns.ac.rs
This review focuses on advances in opilionid scent gland research between the years 2005 and 2012, along with an evaluation of all currently available chemical information from …
Number of citations: 22 ojs.pmf.uns.ac.rs
MR Hara, AJ Cavalheiro, P Gnaspini… - … Systematics and Ecology, 2005 - Elsevier
… Conversely, some compounds occurred in two phylogenetically distant subfamilies, such as 1 (5-methyl-1-hexen-3-one) in N. maximus (“Gonyleptinae” 2) and Z. inscripta (Sodreaninae)…
Number of citations: 57 www.sciencedirect.com

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